molecular formula C8H12F2O B2881858 (3,3-Difluorospiro[3.3]heptan-1-yl)methanol CAS No. 2503208-68-0

(3,3-Difluorospiro[3.3]heptan-1-yl)methanol

Cat. No.: B2881858
CAS No.: 2503208-68-0
M. Wt: 162.18
InChI Key: NPYQLBVBMQMRKO-UHFFFAOYSA-N
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Description

(3,3-Difluorospiro[3.3]heptan-1-yl)methanol ( 2503208-68-0) is a valuable spirocyclic building block in pharmaceutical research and organic synthesis. This compound features a rigid, three-dimensional spiro[3.3]heptane scaffold incorporating a gem-difluoromethylene group, which serves as a strategic bioisostere for carbonyl and other functional groups to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates . The primary alcohol functional group provides a versatile handle for further synthetic elaboration, allowing researchers to readily link this conformationally restricted scaffold to other molecular fragments. The 6,6-difluorospiro[3.3]heptane core is recognized as a conformationally restricted isostere of gem-difluorocycloalkanes and can act as a surrogate for 1,3- or 1,4-substituted cyclohexanes, often leading to improved aqueous solubility, metabolic stability, and reduced lipophilicity in target molecules . Such structural motifs are found in FDA-approved drugs and are actively investigated in drug discovery programs, including the development of novel NaV1.8 inhibitors for pain management . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(3,3-difluorospiro[3.3]heptan-1-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O/c9-8(10)4-6(5-11)7(8)2-1-3-7/h6,11H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYQLBVBMQMRKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CC2(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluorospiro[3.3]heptan-1-yl)methanol typically involves the reaction of a suitable spirocyclic precursor with fluorinating agents. One common method involves the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluorospiro[3.3]heptan-1-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Formation of (3,3-Difluorospiro[3.3]heptan-1-yl)ketone.

    Reduction: Formation of various alcohol derivatives depending on the reducing agent used.

    Substitution: Formation of substituted spirocyclic compounds with different functional groups.

Scientific Research Applications

Scientific Applications of (3,3-Difluorospiro[3.3]heptan-1-yl)methanol

This compound is a chemical compound that has garnered interest in scientific research for its unique structural and chemical properties. It features a spirocyclic structure and fluorine atoms, giving it distinct characteristics valuable in various applications in chemistry, biology, medicine, and industry.

Synthesis and Preparation

The synthesis of this compound typically involves reacting a spirocyclic precursor with fluorinating agents. A common method uses diethylaminosulfur trifluoride (DAST) to selectively introduce fluorine atoms at the desired positions under controlled conditions. Industrial production optimizes yield and purity by carefully controlling reaction parameters to minimize by-products and ensure consistent quality.

Areas of Application

This compound is used as a building block in synthesizing more complex molecules. Its potential biological activity and interactions with biomolecules are under investigation. It is also being explored for potential therapeutic properties and as a precursor for drug development. In industry, it is utilized in developing new materials and chemical processes.

<table> <tr> <th>Compound</th> <th>Functional Group</th> <th>Uniqueness</th> </tr> <tr> <td>this compound</td> <td>Methanol</td> <td>Unique combination of spirocyclic structure and fluorine atoms, imparting distinct chemical and physical properties[1].</td> </tr> <tr> <td>(3,3-Difluorospiro[3.3]heptan-1-yl)methanesulfonyl chloride</td> <td>Sulfonyl chloride</td> <td>Related compound with a sulfonyl chloride functional group[1].</td> </tr> <tr> <td>(3,3-Difluorospiro[3.3]heptan-1-yl)amine</td> <td>Amine</td> <td>Similar compound with an amine functional group[1].</td> </tr> </table>

Reactions

Mechanism of Action

The mechanism of action of (3,3-Difluorospiro[3.3]heptan-1-yl)methanol involves its interaction with specific molecular targets. The fluorine atoms in the compound can influence its reactivity and binding affinity to various enzymes and receptors. The spirocyclic structure provides unique steric and electronic properties that can modulate its biological activity.

Comparison with Similar Compounds

Structural Analogs with Varied Fluorination Patterns

(6,6-Difluorospiro[3.3]heptan-2-yl)methanol
  • Key Differences : Fluorine atoms at the 6,6-positions instead of 3,3.
  • Impact: Altered electronic and steric environments.
  • CAS : 1936503-30-8; Molar Formula : C8H12F2O .
2-(6,6-Difluorospiro[3.3]heptan-2-yl)acetic acid
  • Key Differences : Replaces the hydroxymethyl group with a carboxylic acid (-CH2COOH).
  • Impact : Increased acidity (pKa ~2-3 for -COOH vs. ~15-16 for -CH2OH), enabling salt formation and altering solubility in aqueous media. This derivative is suited for conjugation via carboxylate chemistry .
  • Molar Formula : C9H12F2O2 .

Heteroatom-Containing Spiro Analogs

{2-Azaspiro[3.3]heptan-1-yl}methanol
  • Key Differences : Incorporates a nitrogen atom in the spiro ring (azaspiro).
  • Impact : Introduces basicity (pKa ~8-10 for spirocyclic amines) and hydrogen-bonding capacity. The nitrogen enables participation in coordination chemistry, contrasting with the fluorine-dominated electronic effects in the target compound .
  • CAS: CID 130835133; Molar Formula: C7H13NO .
1-(6-(7-(8-Chloro-7-fluoronaphthalen-1-yl)-8-fluoropyrido[4,3-J]pyrimidin-4-yl)-1,6-diazaspiro[3.3]heptan-1-yl)prop-2-en-1-one
  • Key Differences : Diaza-spiro core (two nitrogen atoms) and a complex aromatic substituent.
  • The diaza structure is common in kinase inhibitors, highlighting divergent applications compared to the fluorinated alcohol .
  • LCMS [M+1] : 478.1 .

Functional Group Variants

2-{6,6-Difluorospiro[3.3]heptan-2-yl}ethan-1-amine Hydrochloride
  • Key Differences : Substitutes -CH2OH with a primary amine (-CH2NH2·HCl).
  • Impact : The amine hydrochloride salt increases water solubility and enables amide bond formation. Basic amines are pivotal in drug discovery for targeting receptors, whereas alcohols are typically used as polar linkers .
  • Molar Formula : C9H15ClF2N .
Methyl 2-{3-Hydroxyspiro[3.3]heptan-1-yl}acetate
  • Key Differences : Esterified hydroxymethyl group (-CH2COOCH3).
  • Impact : The ester group improves membrane permeability and serves as a prodrug moiety, whereas the free alcohol in the target compound is more reactive toward oxidation or glycosylation .
  • CAS : 2228760-94-7; Molar Formula : C10H14O3 .

Data Table: Key Structural and Functional Comparisons

Compound Name Molar Formula Functional Group Substituent Position Key Properties/Applications Reference
(3,3-Difluorospiro[3.3]heptan-1-yl)methanol C8H12F2O -CH2OH 3,3-F2 High lipophilicity; drug intermediate
(6,6-Difluorospiro[3.3]heptan-2-yl)methanol C8H12F2O -CH2OH 6,6-F2 Sterically accessible for coupling
{2-Azaspiro[3.3]heptan-1-yl}methanol C7H13NO -CH2OH N-atom in ring Basic; coordination chemistry
2-(6,6-Difluorospiro[3.3]heptan-2-yl)acetic acid C9H12F2O2 -COOH 6,6-F2 Acidic; conjugation-ready

Biological Activity

(3,3-Difluorospiro[3.3]heptan-1-yl)methanol is a unique compound characterized by its spirocyclic structure and the presence of fluorine atoms. This combination imparts distinct chemical properties that have garnered interest in biological research and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant synthetic methodologies.

The molecular formula of this compound is C7H12F2OC_7H_{12}F_2O. Its structure features a spirocyclic arrangement that influences its reactivity and interaction with biological targets. The fluorine atoms enhance the compound's lipophilicity and binding affinity to various biomolecules, making it a subject of interest in drug discovery.

Synthesis

The synthesis of this compound typically involves fluorination reactions using agents such as diethylaminosulfur trifluoride (DAST) . The process is optimized for yield and purity, ensuring minimal by-products. The following table summarizes common synthetic routes:

Synthetic Route Reagents Conditions Yield
FluorinationDASTControlled conditionsHigh
ReductionLiAlH4Anhydrous solventModerate
OxidationKMnO4Acidic mediumVariable

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Enzyme Interaction

The compound has been studied for its interactions with various enzymes, particularly those involved in metabolic pathways. Its fluorinated structure may enhance binding affinity due to increased hydrophobic interactions .

Antimicrobial Properties

Preliminary studies suggest potential antimicrobial activity against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, although further investigations are required to elucidate the specific pathways involved.

Neuropharmacological Effects

There is growing interest in the neuropharmacological effects of this compound. Compounds with similar structures have been shown to modulate GABAergic activity, indicating potential applications in treating anxiety and mood disorders .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antidepressant Activity : In animal models, derivatives of this compound demonstrated significant antidepressant effects through modulation of neurotransmitter systems.
  • Anti-inflammatory Properties : Research has indicated that this compound may inhibit pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases.

The mechanism of action for this compound involves its interaction with specific receptors and enzymes. The presence of fluorine enhances its ability to bind to active sites on enzymes or receptors, potentially acting as an inhibitor or modulator .

Q & A

Basic: What are the key steps and reagents involved in synthesizing (3,3-Difluorospiro[3.3]heptan-1-yl)methanol?

The synthesis typically involves constructing the spiro[3.3]heptane scaffold followed by fluorination and hydroxymethylation. A convergent strategy using fluorinated cyclobutane intermediates (e.g., 1,1-bis(bromomethyl)-3,3-difluorocyclobutane) is common. Key reagents include fluorinating agents (e.g., DAST or Deoxo-Fluor), sodium hydride (NaH) for deprotonation, and palladium on carbon (Pd/C) for catalytic hydrogenation. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are used for optimal reaction control. Post-synthetic purification via column chromatography ensures high purity .

Basic: How is the molecular structure of this compound characterized?

Structural characterization employs:

  • NMR Spectroscopy : 1^1H and 19^{19}F NMR confirm substituent positions and spirocyclic geometry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula. Collision cross-section (CCS) data, predicted using ion mobility spectrometry (e.g., 131.1 Ų for [M+H]+^+), aids in distinguishing conformational isomers .
  • X-ray Crystallography : Resolves absolute stereochemistry and bond angles, critical for confirming the spiro junction and fluorine placement .

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